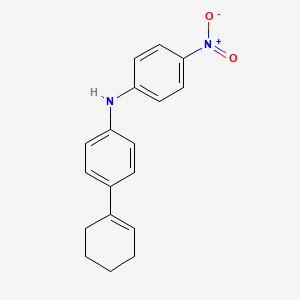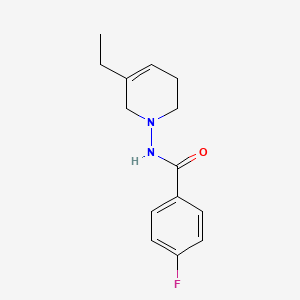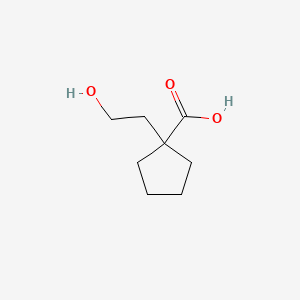
1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-羟乙基)环戊烷-1-羧酸是一种有机化合物,其分子式为 C₈H₁₄O₃,分子量为 158.19 g/mol 。该化合物以环戊烷环取代的羟乙基和羧酸基团为特征。它以其在制药和化学研究等各个领域的广泛应用而闻名。
准备方法
合成路线和反应条件: 1-(2-羟乙基)环戊烷-1-羧酸可以通过多种方法合成。 一种常见的方法涉及钯催化的环戊烯加氢羧化 。该反应包括在钯催化剂存在下,向环戊烯中加入一氧化碳和水,从而形成羧酸基团。
工业生产方法: 1-(2-羟乙基)环戊烷-1-羧酸的工业生产通常涉及 2-氯环己酮在碱的作用下进行环缩合生成酯甲基环戊烷羧酸酯,然后将其水解成羧酸 。
化学反应分析
反应类型: 1-(2-羟乙基)环戊烷-1-羧酸会发生各种化学反应,包括:
氧化: 羟乙基可以被氧化形成羧酸。
还原: 羧酸基团可以被还原成醇。
取代: 羟乙基可以与各种试剂发生取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如氢化铝锂或硼氢化钠通常用于此类反应。
取代: 试剂如亚硫酰氯或三溴化磷可用于取代反应。
主要生成产物:
氧化: 形成1-(2-羧乙基)环戊烷-1-羧酸。
还原: 形成1-(2-羟乙基)环戊醇。
取代: 形成各种取代的环戊烷衍生物。
科学研究应用
1-(2-羟乙基)环戊烷-1-羧酸在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 它用作合成生物活性化合物的先驱。
医药: 它被研究用于其潜在的治疗特性,并作为药物合成的中间体。
工业: 它用于生产特种化学品和材料。
作用机制
1-(2-羟乙基)环戊烷-1-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。羟乙基可以参与氢键和其他相互作用,影响该化合物的反应性和生物活性。 羧酸基团可以发生电离,影响化合物的溶解度及其与生物分子的相互作用 。
类似化合物:
环戊烷羧酸: 结构相似,但缺少羟乙基。
2-环戊烯-1-羧酸: 在环戊烷环中含有双键。
独特性: 1-(2-羟乙基)环戊烷-1-羧酸的独特之处在于它在环戊烷环上同时存在羟乙基和羧酸基团。这种官能团的组合赋予其独特的化学和生物学特性,使其在各种应用中具有价值。
相似化合物的比较
Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyethyl group.
2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring.
Uniqueness: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
740038-63-5 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(7(10)11)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
InChI 键 |
PQKQWMVDKRDMBL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


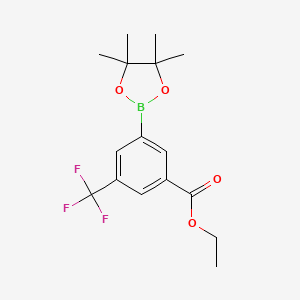
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
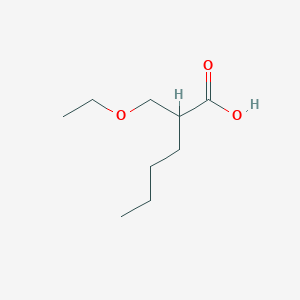

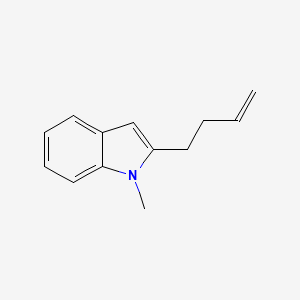
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
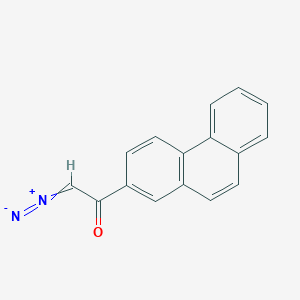

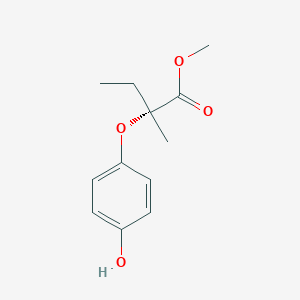
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
